molecular formula C23H21Cl3N2O4S B297322 2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamide

2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamide

货号 B297322
分子量: 527.8 g/mol
InChI 键: QCLRVKIZOJCYHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as Etoricoxib and is used as a nonsteroidal anti-inflammatory drug (NSAID) to relieve pain and inflammation caused by various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis.

作用机制

Etoricoxib selectively inhibits COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 enzyme, Etoricoxib reduces the production of prostaglandins and subsequently reduces inflammation and pain.
Biochemical and Physiological Effects:
Etoricoxib has been shown to reduce inflammation and pain in various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. It has also been shown to have a lower risk of gastrointestinal side effects compared to other 2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamides. However, Etoricoxib has been associated with an increased risk of cardiovascular events such as heart attack and stroke.

实验室实验的优点和局限性

Etoricoxib has several advantages for lab experiments, including its selective inhibition of COX-2 enzyme, which allows for the investigation of the role of COX-2 in various diseases. However, its potential cardiovascular side effects may limit its use in certain experiments.

未来方向

There are several future directions for the research of Etoricoxib. One direction is to investigate its potential in preventing and treating cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to develop new derivatives of Etoricoxib with improved efficacy and safety profiles. Additionally, further studies are needed to investigate the mechanisms of action of Etoricoxib and its potential interactions with other drugs.

合成方法

The synthesis method of Etoricoxib involves the reaction of 2,4-dichlorobenzylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base to form 2-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)aniline. This intermediate is then reacted with 2-ethoxyphenylacetyl chloride in the presence of a base to form the final product, 2-[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]-N-(2-ethoxyphenyl)acetamide.

科学研究应用

Etoricoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Etoricoxib has been used in various scientific research studies to investigate its efficacy in treating different types of arthritis, acute pain, and chronic pain. It has also been studied for its potential in preventing cancer, Alzheimer's disease, and cardiovascular diseases.

属性

分子式

C23H21Cl3N2O4S

分子量

527.8 g/mol

IUPAC 名称

2-[(4-chlorophenyl)sulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H21Cl3N2O4S/c1-2-32-22-6-4-3-5-21(22)27-23(29)15-28(14-16-7-8-18(25)13-20(16)26)33(30,31)19-11-9-17(24)10-12-19/h3-13H,2,14-15H2,1H3,(H,27,29)

InChI 键

QCLRVKIZOJCYHB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

规范 SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。